Methyl petroselinate (CAS 2777-58-4) is an 18-carbon fatty acid methyl ester (FAME) characterized by a highly specific cis double bond at the delta-6 position. As a liquid at room temperature with a boiling point of approximately 158–160 °C (at 2-3 Torr), it serves as a high-value specialty chemical distinct from more common C18:1 isomers[1]. In industrial and laboratory procurement, methyl petroselinate is primarily sourced as a structurally precise precursor for targeted oxidative cleavage and cross-metathesis, or as an essential analytical standard for high-resolution lipidomics and food chemistry [2]. Its unique double-bond placement dictates fundamentally different physical, chromatographic, and reactive properties compared to mainstream oleochemicals, making it indispensable for workflows requiring exact delta-6 functionality.
Attempting to substitute methyl petroselinate with the significantly cheaper and more ubiquitous methyl oleate (the delta-9 isomer) results in critical failures across both chemical synthesis and physical formulation[1]. Because the double bond in methyl petroselinate is shifted to the delta-6 position, its uninterrupted alkyl chain is longer, which drastically alters its combustion profile and physical behavior compared to the delta-9 baseline[2]. More importantly, any downstream process relying on olefin cleavage (such as ozonolysis or metathesis) will yield entirely different chain-length products if a generic C18:1 substitute is used, ruining polymer or surfactant precursor syntheses that strictly require C6 and C12 fragments rather than the C9 fragments produced by oleate[1].
The position of the double bond strictly dictates the carbon-chain length of downstream cleavage products. When subjected to ozonolysis, methyl petroselinate (delta-6) cleaves to yield a C6 dicarboxylic acid derivative (adipic acid precursor) and a C12 saturated fatty acid (lauric acid)[1]. In direct contrast, the standard procurement substitute methyl oleate (delta-9) cleaves symmetrically to yield C9 products (azelaic acid and nonanoic acid) [1].
| Evidence Dimension | Ozonolysis Cleavage Products |
| Target Compound Data | C6 (adipic) and C12 (lauric) derivatives |
| Comparator Or Baseline | Methyl oleate yields C9 (azelaic) and C9 (nonanoic) derivatives |
| Quantified Difference | 3-carbon shift in cleavage site (delta-6 vs delta-9) |
| Conditions | Oxidative cleavage / Ozonolysis of C18:1 methyl esters |
Procurement of methyl petroselinate is mandatory for synthesizing Nylon-6,6 precursors (adipic acid) and C12 surfactants from renewable oleochemicals, where methyl oleate is entirely useless.
The delta-6 double bond position leaves a longer uninterrupted saturated alkyl chain at the terminal end of the molecule compared to delta-9 isomers, which significantly enhances ignition quality. Standardized testing demonstrates that methyl petroselinate possesses a Cetane Number (CN) of 55.4, whereas methyl oleate achieves a significantly lower CN of 47.2 [1].
| Evidence Dimension | Cetane Number (CN) |
| Target Compound Data | 55.4 |
| Comparator Or Baseline | Methyl oleate: 47.2 |
| Quantified Difference | +8.2 CN units |
| Conditions | Standardized biodiesel/FAME combustion property testing |
For developers of premium biofuels or specialty lubricants, this +8.2 CN advantage justifies the higher procurement cost of the delta-6 isomer to achieve superior combustion and formulation properties.
In high-resolution gas chromatography used for nutritional and lipidomic profiling, baseline resolution of C18:1 isomers is required. On a highly polar biscyanopropyl column (e.g., Rt-2560), methyl petroselinate elutes at 35.555 minutes, clearly resolving from methyl oleate, which elutes later at 35.650 minutes [1].
| Evidence Dimension | GC Retention Time |
| Target Compound Data | 35.555 min |
| Comparator Or Baseline | Methyl oleate: 35.650 min |
| Quantified Difference | 0.095 minute earlier elution |
| Conditions | 100m Rt-2560 column, standard FAME analysis conditions (AOAC 996.06) |
Laboratories must procure the exact methyl petroselinate standard to accurately calibrate GC instruments and prevent the misidentification of dietary fatty acids in compliance with AOAC nutritional labeling methods.
Directly leveraging its delta-6 cleavage profile, methyl petroselinate is the preferred renewable starting material for ozonolysis or cross-metathesis reactions aimed at producing C6 (adipic acid) and C12 (lauric acid) building blocks. These are critical for the downstream manufacturing of Nylon-6,6 polymers and specialized surfactants [1].
Due to its elevated Cetane Number (55.4) resulting from a longer uninterrupted alkyl chain, this compound is utilized in the R&D of premium biodiesel blends and advanced lubricants where standard oleate esters fail to meet ignition quality benchmarks [2].
As a certified reference material, methyl petroselinate is essential for high-resolution GC-FID or GC-MS workflows (such as AOAC 996.06). It allows analytical chemists to accurately resolve and quantify cis-6 versus cis-9 C18:1 isomers in complex food matrices and lipidomic samples [3].